
Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester is a specialized organic compound known for its unique chemical structure and properties. This compound belongs to the class of esters, which are widely used in various chemical and industrial applications due to their reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester typically involves the reaction of carbonic acid derivatives with dicyclohexylamine and thioxomethyl ethyl ester. One common method is the acylation of thiols (thiolation) using reagents such as TFFH (tetrafluorophthalimide) as the coupling agent . This reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester undergoes various chemical reactions, including:
Hydrolysis: This ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester into primary alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid are used to catalyze the hydrolysis of the ester.
Basic Hydrolysis (Saponification): Bases such as sodium hydroxide are employed to achieve saponification, resulting in carboxylate salts and alcohols.
Reducing Agents: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester involves its reactivity as an ester. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of tetrahedral intermediates and subsequent product formation . The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attacks, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl Acetate: A simple ester with similar reactivity but different applications.
Methyl Butanoate: Another ester with distinct properties and uses in flavor and fragrance industries.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
5439-73-6 |
|---|---|
Fórmula molecular |
C16H27NO3S |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
dicyclohexylcarbamothioyl ethyl carbonate |
InChI |
InChI=1S/C16H27NO3S/c1-2-19-16(18)20-15(21)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3 |
Clave InChI |
QYIHLHUSBBADSL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC(=S)N(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


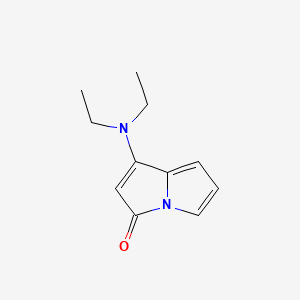


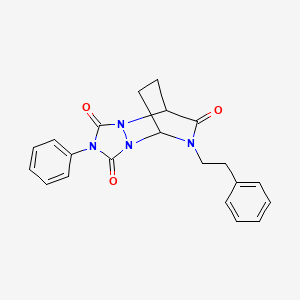



![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12789504.png)
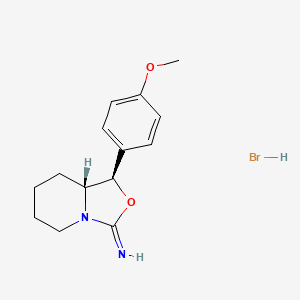
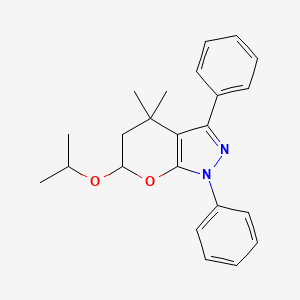
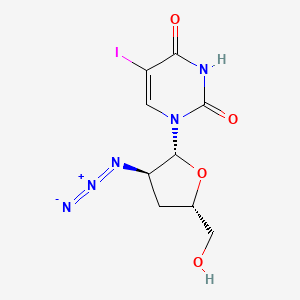

![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide;oxalic acid](/img/structure/B12789536.png)

